
2,4-二甲基-N-(2-甲苯基)-3-呋酰胺
描述
2,4-dimethyl-N-(2-methylphenyl)-3-furamide is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dimethyl-N-(2-methylphenyl)-3-furamide is 229.110278721 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dimethyl-N-(2-methylphenyl)-3-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-methylphenyl)-3-furamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎活性: Matiichuk 等人 (2020) 合成了 2,4-二甲基-N-芳基-3-呋酰胺,并使用角叉菜胶诱导的足爪水肿模型测试了它们的抗炎作用。其中一些化合物表现出相当大的抗炎作用 (Matiichuk 等人,2020).
化学合成应用: Lindahl 等人 (2006) 开发了一种新的合成方法,使用钯催化的 N-(2-碘苯基)-N-甲基-3-呋酰胺环化反应来合成呋并[3,2-c]喹啉-4(5H)-酮杂环。该方法展示了呋酰胺衍生物在有机合成中的用途 (Lindahl 等人,2006).
对甲型流感病毒的生物活性: Yongshi 等人 (2017) 报告了呋喃-羧酰胺衍生物的合成,这些衍生物是甲型流感 H5N1 病毒的有效抑制剂。这些发现突出了呋酰胺衍生物在抗病毒药物开发中的潜力 (Yu Yongshi 等人,2017).
抗原生动物活性: Das 和 Boykin (1977) 合成了取代的 2,5-双(4-胍基苯基)呋喃,显示出对小鼠中的罗得西亚锥虫的活性,表明呋酰胺衍生物在治疗原生动物感染中的潜在用途 (Das & Boykin,1977).
抗菌活性: Ghorab 等人 (2017) 合成了一系列化合物,包括呋酰胺衍生物,这些衍生物对一系列细菌和真菌表现出有趣的抗菌活性 (Ghorab 等人,2017).
生物基聚酰胺的合成: Mao 等人 (2021) 研究了由呋喃-2,5-二甲酸二甲酯合成的生物基聚酰胺,展示了呋酰胺衍生物在创造环保聚合物中的潜力 (Mao 等人,2021).
制药应用: Pommer 和 Zeeh (1977) 研究了取代的呋酰胺对担子菌的特殊活性,表明在杀菌剂处理中具有潜在应用 (Pommer & Zeeh,1977).
作用机制
Target of Action
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza a h5n1 virus .
Mode of Action
It’s known that furan-carboxamide derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus .
生化分析
Biochemical Properties
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that furan-carboxamide derivatives, including 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, can inhibit the activity of enzymes involved in viral replication, such as the influenza A H5N1 virus . The compound interacts with viral proteins, disrupting their function and thereby inhibiting viral replication. This interaction is primarily through binding to the active sites of these enzymes, preventing their normal activity.
Cellular Effects
The effects of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the immune response, thereby enhancing the body’s ability to fight off infections . Additionally, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, thereby disrupting the biochemical pathways they are involved in . Additionally, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide in laboratory settings have been studied to understand its temporal effects. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can maintain its biological activity for extended periods, making it a suitable candidate for prolonged experimental studies.
Dosage Effects in Animal Models
In animal models, the effects of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as enhancing immune response and inhibiting viral replication . At higher doses, toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of important metabolites.
Transport and Distribution
The transport and distribution of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization within cells can influence its biological activity, as it may interact with different biomolecules in different cellular environments.
Subcellular Localization
The subcellular localization of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide is an important factor in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide in these compartments allows it to interact with specific biomolecules, thereby exerting its biological effects.
属性
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQVIMRGJFYODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


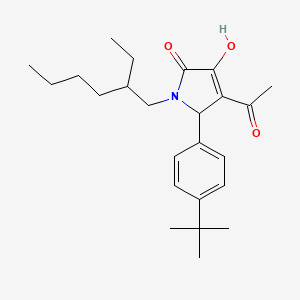
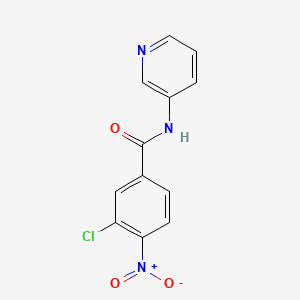
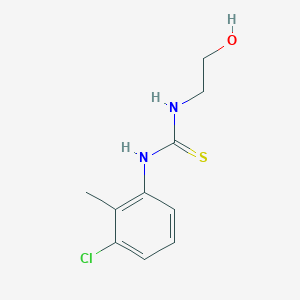
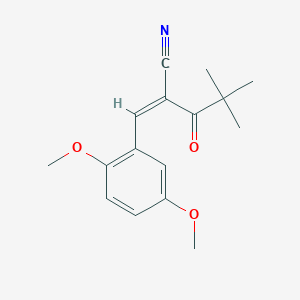
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4715274.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715285.png)
![1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetone](/img/structure/B4715295.png)
![7-(2-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4715302.png)
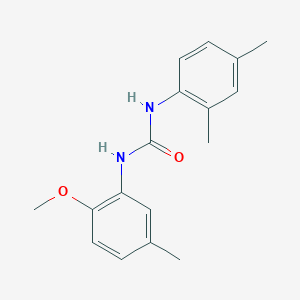
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4715313.png)
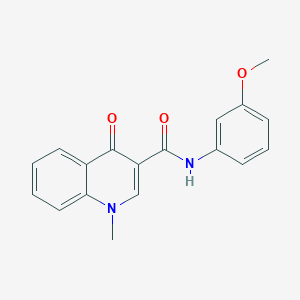
![(2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4715323.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4715334.png)
![1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4715340.png)
